molecular formula C17H19ClF3N3O B2979553 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol CAS No. 1030625-58-1

3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol

Cat. No.: B2979553
CAS No.: 1030625-58-1
M. Wt: 373.8
InChI Key: VZHSQILNSFBNRO-UHFFFAOYSA-N
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Description

3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol is a synthetic compound notable for its multi-ring structure and the presence of the trifluoropropanol group. Its unique arrangement allows for diverse applications across various fields, ranging from medicinal chemistry to industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process starting with the formation of the pyrazole ring, followed by the introduction of the piperidino group, and finally the incorporation of the trifluoropropanol moiety. Precise conditions, such as the use of specific catalysts, solvents, and temperature controls, are critical to achieving high yields and purity.

Industrial Production Methods: : On an industrial scale, production involves large reactors and continuous flow systems to manage the exothermic reactions and ensure consistent quality. Solvent recovery and purification steps are essential to minimize waste and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of reactions including:

  • Oxidation: : Can be oxidized under controlled conditions to introduce hydroxyl groups or form carbonyl derivatives.

  • Reduction: : Reductive amination can modify the piperidino ring or reduce the chlorophenyl group to its corresponding aniline.

Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. Reaction conditions vary significantly, from ambient temperature to highly controlled environments involving pressure and inert atmospheres.

Major Products:

Scientific Research Applications

Chemistry: : It serves as a building block for more complex molecules in organic synthesis, particularly in the development of fluorinated pharmaceuticals.

Biology: : Its structural properties make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Industry: : Utilized in the manufacture of specialty chemicals and materials, its stability and reactivity profile are highly valued in creating advanced polymers and coatings.

Mechanism of Action

Effects: : The compound exerts its effects through specific interactions with biological targets, such as enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways: : It targets specific proteins, altering their function and affecting various cellular pathways. These interactions can be studied using molecular docking and crystallography to reveal detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds: : Comparisons can be made with other fluorinated piperidine derivatives and pyrazole-based compounds. For instance, 1-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole, which also has applications in medicinal chemistry but differs in its overall activity and specificity.

Uniqueness: : What sets 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol apart is its trifluoropropanol group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.

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Properties

IUPAC Name

3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHSQILNSFBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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